Cas no 15573-40-7 ((R,R)-rel-Cyclohex-4-ene-1,2-dicarboxylic Acid)
(R,R)-rel-Cyclohex-4-ene-1,2-dicarboxylic Acid Chemical and Physical Properties
Names and Identifiers
-
- 4-Cyclohexene-1,2-dicarboxylicacid, (1R,2R)-rel-
- (1R,2R)-cyclohex-4-ene-1,2-dicarboxylic acid
- RAC-TRANS-4-CYCLOHEXENE-1,2-DICARBOXYLIC ACID
- (+-)-trans-Cyclohex-4-en-1,2-dicarbonsaeure
- (+-)-trans-cyclohex-4-ene-1,2-dicarboxylic acid
- (+-)-trans-Cyclohexen-(4)-dicarbonsaeure-(1.2)
- (±)-trans-4-Cyclohexene-1,2-dicarboxylic acid
- (1SR,2SR)-cyclohex-4-ene-1,2-dicarboxylic acid
- GL-0585
- trans-1,2,3,6-Tetrahydrophthalic acid
- trans-4-cyclohexene-1,2-dicarboxylic acid
- trans-cyclohex-4-ene-1,2-dicarboxylic acid
- trans-delta4-Tetrahydrophthalic acid
- UNII-6F3AF44G56
- 4-Cyclohexene-1,2-dicarboxylic acid, (1R,2R)-rel-
- NSC-179400
- TRANS-.DELTA.4-CYCLOHEXENE-1,2-DICARBOXYLIC ACID
- AKOS005257163
- 50987-15-0
- trans-4-cyclohexene-1,2-dicarboxylic
- 4-Cyclohexene-1,2-dicarboxylic acid, trans-
- TRANS-.DELTA.4-TETRAHYDROPHTHALIC ACID
- (+/-)-trans-4-Cyclohexene-1,2-dicarboxylic acid
- Q27264789
- SCHEMBL10739512
- (R,R)-Cyclohex-4-ene-1,2-dicarboxylic acid
- 1-Cyclohexene-4,5-trans-dicarboxylic acid
- (R,R)-rel-Cyclohex-4-ene-1,2-dicarboxylic Acid
- F89709
- 6F3AF44G56
- CS-0328645
- trans-delta4-Cyclohexene-1,2-dicarboxylic acid
- (1R,2R)-cyclohex-4-ene-1,2-dicarboxylicacid
- (+/-)-trans-4-Cyclohexene-1,2-dicarboxylic acid, 98%
- MFCD07371416
- 15573-40-7
- cyclohex-3-ene-1,6-dicarboxylic acid
- ILUAAIDVFMVTAU-PHDIDXHHSA-N
-
- MDL: MFCD07371416
- Inchi: 1S/C8H10O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-2,5-6H,3-4H2,(H,9,10)(H,11,12)/t5-,6-/m1/s1
- InChI Key: ILUAAIDVFMVTAU-PHDIDXHHSA-N
- SMILES: OC([C@@H]1CC=CC[C@H]1C(=O)O)=O
Computed Properties
- Exact Mass: 170.0579
- Monoisotopic Mass: 170.058
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 74.6A^2
- XLogP3: 0.4
Experimental Properties
- Density: 1.369
- Boiling Point: 395.4°Cat760mmHg
- Flash Point: 207.1°C
- Refractive Index: 1.548
- PSA: 74.6
- LogP: 0.73800
- Vapor Pressure: 0.0±2.0 mmHg at 25°C
(R,R)-rel-Cyclohex-4-ene-1,2-dicarboxylic Acid Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: 26
-
Hazardous Material Identification:
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(R,R)-rel-Cyclohex-4-ene-1,2-dicarboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C982480-500mg |
(R,R)-rel-Cyclohex-4-ene-1,2-dicarboxylic Acid |
15573-40-7 | 500mg |
$75.00 | 2023-05-18 | ||
| TRC | C982480-1g |
(R,R)-rel-Cyclohex-4-ene-1,2-dicarboxylic Acid |
15573-40-7 | 1g |
$ 105.00 | 2022-06-06 | ||
| TRC | C982480-2.5g |
(R,R)-rel-Cyclohex-4-ene-1,2-dicarboxylic Acid |
15573-40-7 | 2.5g |
$282.00 | 2023-05-18 | ||
| TRC | C982480-5g |
(R,R)-rel-Cyclohex-4-ene-1,2-dicarboxylic Acid |
15573-40-7 | 5g |
$529.00 | 2023-05-18 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 726109-1G |
(R,R)-rel-Cyclohex-4-ene-1,2-dicarboxylic Acid |
15573-40-7 | 1g |
¥1452.29 | 2023-11-26 | ||
| Apollo Scientific | OR307025-1g |
(R,R)-Cyclohex-4-ene-1,2-dicarboxylic acid |
15573-40-7 | 1g |
£94.00 | 2025-02-19 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R923957-1g |
(R,R)-Cyclohex-4-ene-1,2-dicarboxylic acid |
15573-40-7 | 97% | 1g |
¥988.20 | 2022-08-31 | |
| eNovation Chemicals LLC | Y1210402-500mg |
trans-cyclohex-4-ene-1,2-dicarboxylic acid |
15573-40-7 | 97% | 500mg |
$90 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1210402-5g |
trans-cyclohex-4-ene-1,2-dicarboxylic acid |
15573-40-7 | 97% | 5g |
$375 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1210402-10g |
trans-cyclohex-4-ene-1,2-dicarboxylic acid |
15573-40-7 | 97% | 10g |
$640 | 2024-07-21 |
(R,R)-rel-Cyclohex-4-ene-1,2-dicarboxylic Acid Related Literature
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on (R,R)-rel-Cyclohex-4-ene-1,2-dicarboxylic Acid
Comprehensive Overview of (R,R)-rel-Cyclohex-4-ene-1,2-dicarboxylic Acid (CAS No. 15573-40-7)
(R,R)-rel-Cyclohex-4-ene-1,2-dicarboxylic Acid (CAS No. 15573-40-7) is a chiral cyclic dicarboxylic acid derivative with significant applications in organic synthesis, pharmaceuticals, and material science. Its unique stereochemistry and functional group arrangement make it a valuable building block for asymmetric catalysis and drug development. Researchers and industries are increasingly interested in this compound due to its role in designing bioactive molecules and green chemistry applications.
The compound's cyclohexene backbone and dicarboxylic acid functionality contribute to its versatility in chemical reactions, such as Diels-Alder cycloadditions and esterification. Recent studies highlight its potential in developing sustainable polymers and biodegradable materials, aligning with global trends toward eco-friendly alternatives. Users searching for "chiral building blocks" or "CAS 15573-40-7 applications" often explore its synthetic routes and industrial relevance.
In pharmaceutical research, (R,R)-rel-Cyclohex-4-ene-1,2-dicarboxylic Acid serves as a precursor for enantioselective synthesis of therapeutic agents. Its compatibility with enzymatic resolution techniques and metal-catalyzed reactions makes it a focal point for drug discovery. Queries like "how to purify (R,R)-rel-cyclohexene derivatives" or "stereoselective reactions with 15573-40-7" reflect growing interest in its purification and utilization.
From an analytical perspective, advanced techniques such as HPLC, NMR, and X-ray crystallography are employed to characterize this compound. Its thermal stability and solubility profile are critical for formulation scientists, addressing common search terms like "15573-40-7 solubility in organic solvents." Additionally, its low toxicity profile enhances its suitability for cosmetic ingredients and food additives research.
The demand for (R,R)-rel-Cyclohex-4-ene-1,2-dicarboxylic Acid is further driven by its role in catalysis and nanotechnology. For instance, its integration into MOFs (Metal-Organic Frameworks) for gas storage or heterogeneous catalysts is a hot topic in materials science. Searches related to "CAS 15573-40-7 price" or "bulk suppliers of cyclohexene dicarboxylic acid" indicate commercial interest.
In summary, (R,R)-rel-Cyclohex-4-ene-1,2-dicarboxylic Acid (CAS No. 15573-40-7) bridges multiple disciplines, from medicinal chemistry to sustainable engineering. Its adaptability to modern synthetic challenges and alignment with circular economy principles ensure its continued relevance in scientific and industrial communities.
15573-40-7 ((R,R)-rel-Cyclohex-4-ene-1,2-dicarboxylic Acid) Related Products
- 4771-80-6(cyclohex-3-ene-1-carboxylic acid)
- 10479-42-2(Siglure acid)
- 5708-19-0((1S)-cyclohex-3-ene-1-carboxylic acid)
- 5709-98-8((1R)-cyclohex-3-ene-1-carboxylic acid)
- 7686-77-3(cyclopent-3-ene-1-carboxylic acid)
- 2305-26-2(cis-4-Cyclohexene-1,2-dicarboxylic acid)
- 16646-42-7(1-methylcyclohex-3-ene-1-carboxylic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)